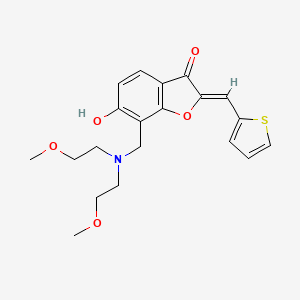

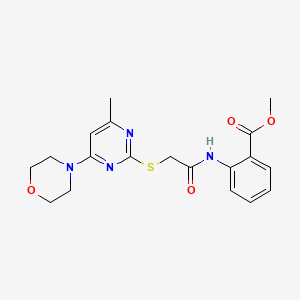

![molecular formula C14H14N2O4S B2590342 N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide CAS No. 478064-29-8](/img/structure/B2590342.png)

N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide

Vue d'ensemble

Description

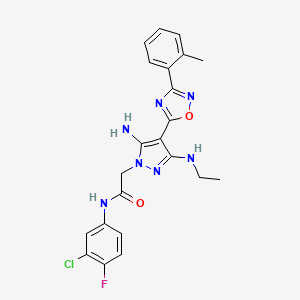

“N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide” is a chemical compound with the molecular formula C14H14N2O4S . It is also known by other synonyms such as N’-methanesulfonyl-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide .

Synthesis Analysis

The synthesis of dihydronaphthofurans, which are an important class of arene ring-fused furans, has been developed over the past decades . Various synthetic procedures have been used, including annulation of naphthols with various reagents, cycloaddition reactions ([3 + 2], [4 + 1] and Diels–Alder), intramolecular transannulation, Friedel–Crafts, Wittig, Claisen rearrangement, and neophyl rearrangement .Molecular Structure Analysis

The molecular structure of “N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide” consists of a dihydronaphthofuran ring attached to a methanesulfonohydrazide group . The molecular weight of the compound is 306.34 .Applications De Recherche Scientifique

Pharmaceuticals and Medicine

This compound is part of the dihydronaphthofurans (DHNs) class, which are arene ring-fused furans found in many drug candidates with significant biological and pharmacological activities . They are explored for their potential use in:

- Antibacterial Agents : Research has shown that derivatives of DHNs exhibit antibacterial properties, making them valuable for developing new antibiotics .

- Anti-inflammatory Drugs : The anti-inflammatory potential of DHNs is being investigated, which could lead to new treatments for chronic inflammatory diseases .

- Cancer Therapeutics : Due to their biological activity, DHNs are studied for their use in cancer treatment, particularly in targeted drug delivery systems .

Materials Science

DHNs, including N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide, have applications in materials science, such as:

- Photochromic Materials : These compounds exhibit photochromic properties, changing color upon exposure to light, which is useful in developing smart windows and optical storage devices .

- Organic Semiconductors : The electronic properties of DHNs make them candidates for use in organic semiconductors, which are essential for flexible electronics .

Chemical Synthesis

In the field of chemistry, this compound is utilized for:

- Synthetic Intermediates : As a building block in organic synthesis, it is used to create complex molecules for various chemical applications .

- Catalysis : DHNs are explored as potential catalysts in organic reactions due to their unique structural properties .

Environmental Science

The environmental applications of DHNs include:

- Pollutant Degradation : Research is being conducted on the use of DHNs in the degradation of environmental pollutants, contributing to cleaner technologies .

- Sensing and Detection : Due to their reactivity, these compounds can be used in sensors for detecting environmental toxins .

Agriculture

In agriculture, DHNs are studied for:

- Pest Control : Compounds like N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide may be used to develop new pesticides .

- Plant Growth Regulation : There is potential for using DHNs in regulating plant growth, which could improve crop yields and resistance .

Biotechnology

Biotechnological applications involve:

- Enzyme Inhibition : DHNs are examined for their ability to inhibit certain enzymes, which is crucial in drug development and understanding disease mechanisms .

- Protein Engineering : The reactivity of DHNs allows for their use in modifying proteins, which can lead to advancements in protein-based therapies .

Orientations Futures

The future directions for the study and application of “N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Dihydronaphthofurans, in general, are found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities , suggesting potential areas for future research.

Propriétés

IUPAC Name |

N'-methylsulfonyl-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-21(18,19)16-15-14(17)13-8-11-10-5-3-2-4-9(10)6-7-12(11)20-13/h2-7,13,16H,8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHKSXKAFXFQIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326461 | |

| Record name | N'-methylsulfonyl-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666756 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

478064-29-8 | |

| Record name | N'-methylsulfonyl-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2590264.png)

![N-(5-fluoro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2590271.png)

![tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B2590273.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2590274.png)

![1-[4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine dihydrochloride](/img/structure/B2590280.png)